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Introduction

ODM-204 is an investigational, nonsteroidal, orally administered small molecule that functions

as a dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17α-

hydroxylase/17,20-lyase).[1][2] This dual mechanism is designed to more effectively suppress

the androgen signaling pathway, which is a key driver of prostate cancer progression,

particularly in castration-resistant prostate cancer (CRPC).[3][4] ODM-204 inhibits CYP17A1, a

critical enzyme in the synthesis of androgens like testosterone and dihydrotestosterone (DHT),

and also directly antagonizes the androgen receptor, preventing the activation of genes that

promote tumor growth.[1][2]

These application notes provide detailed protocols for conducting in vitro and in vivo dose-

response studies to characterize the efficacy and potency of ODM-204. The methodologies

outlined are essential for researchers in oncology and drug development to assess the

compound's activity and determine optimal dosing for further preclinical and clinical

investigation.

Mechanism of Action: Dual Inhibition of Androgen
Signaling
ODM-204 targets two critical points in the androgen signaling axis. Firstly, it inhibits the

CYP17A1 enzyme, which is essential for the production of androgens in the testes and adrenal

glands.[2] Secondly, it binds directly to the androgen receptor, preventing its activation by any
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residual androgens and subsequent translocation to the nucleus to initiate gene transcription.

[2] This dual action provides a comprehensive blockade of the signaling pathway that fuels

prostate cancer growth.[1]
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Caption: Dual inhibitory action of ODM-204 on the androgen signaling pathway.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

ODM-204.

Table 1: Preclinical In Vitro Potency of ODM-204

Target Assay Type IC50 Value Reference

CYP17A1 Enzyme Enzymatic Assay 22 nM [5]

Androgen Receptor Ligand Binding Assay 80 nM [5]

Table 2: Phase I Clinical Trial Dose Escalation and Response
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Dose Cohort (Twice
Daily)

Number of Patients
>50% PSA
Decrease at 12
Weeks

Testosterone
Suppression

50 mg 3-6
Observed in some

patients
Yes

100 mg 3-6
Observed in some

patients
Yes

200 mg 3-6
Observed in some

patients
Yes

300 mg 3-6
Observed in some

patients
Yes

500 mg 3-6
Observed in some

patients
Yes

Data compiled from

the DUALIDES Phase

I trial.[4][6][7]

Experimental Protocols: In Vitro Dose-Response
Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://science.rsu.lv/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://www.researchgate.net/publication/327442120_ODM-204_a_Novel_Dual_Inhibitor_of_CYP17A1_and_Androgen_Receptor_Early_Results_from_Phase_I_Dose_Escalation_in_Men_with_Castration-resistant_Prostate_Cancer/fulltext/5e6bed76a6fdccf994c650c8/ODM-204-a-Novel-Dual-Inhibitor-of-CYP17A1-and-Androgen-Receptor-Early-Results-from-Phase-I-Dose-Escalation-in-Men-with-Castration-resistant-Prostate-Cancer.pdf?origin=scientificContributions
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform Assays

Start

Culture Prostate Cancer
Cell Lines (e.g., VCaP, LNCaP)

Seed Cells into
Multi-well Plates

Treat with ODM-204
Dose Range (e.g., 0.1 nM to 10 µM)

Incubate for
Specified Duration (e.g., 72h)

Cell Proliferation
(e.g., CellTiter-Glo)

CYP17A1 Activity
(Enzyme Assay)

AR Reporter Gene
(Luciferase Assay)

Measure Readout
(Luminescence, Fluorescence, etc.)

Plot Dose-Response Curves
& Calculate IC50 Values

End

Click to download full resolution via product page

Caption: General workflow for in vitro dose-response evaluation of ODM-204.
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Protocol 1: Cell Proliferation Assay
Objective: To determine the dose-dependent effect of ODM-204 on the proliferation of

androgen-sensitive prostate cancer cells.

Materials and Reagents:

Prostate cancer cell lines (e.g., VCaP, LNCaP).[1]

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

ODM-204 stock solution (e.g., 10 mM in DMSO).

96-well clear-bottom cell culture plates.

CellTiter-Glo® Luminescent Cell Viability Assay kit.

Luminometer.

Procedure:

Cell Seeding: Seed VCaP or LNCaP cells into a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

Compound Preparation: Prepare a serial dilution of ODM-204 in growth medium. A typical

concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a

no-treatment control.

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the

various concentrations of ODM-204 or controls.

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

Viability Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the luminescence readings to the vehicle control (as 100% viability).

Plot the percentage of cell viability against the log concentration of ODM-204.

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50

value, which is the concentration of ODM-204 that inhibits cell proliferation by 50%.
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Caption: General workflow for in vivo dose-response evaluation of ODM-204.
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Protocol 2: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the dose-dependent antitumor efficacy of ODM-204 in a castration-

resistant prostate cancer xenograft model.

Materials and Reagents:

Male immunodeficient mice (e.g., NOD-SCID or nude mice).

VCaP prostate cancer cells.[1]

Matrigel®.

ODM-204 formulation suitable for oral gavage.

Vehicle control (e.g., 0.5% carboxymethylcellulose).

Calipers for tumor measurement.

ELISA kits for serum PSA and testosterone.

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of 1-5 million VCaP cells mixed

with Matrigel® into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Group Assignment: Once tumors reach an average volume of 150-200 mm³, randomize the

mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control

and at least three dose levels of ODM-204 (e.g., 10, 20, and 30 mg/kg).[1]

Drug Administration: Administer ODM-204 or vehicle via oral gavage once or twice daily for

the duration of the study (e.g., 21-28 days).

Data Collection:

Measure tumor volumes and body weights 2-3 times per week.
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Collect blood samples (e.g., via tail vein) at baseline, mid-study, and termination to

measure serum levels of PSA and testosterone.

Study Termination: Euthanize mice when tumors reach a predetermined maximum size, or at

the end of the treatment period.

Tissue Collection: At necropsy, collect tumors and other relevant tissues for downstream

analysis (e.g., histology, biomarker analysis).

Data Analysis:

Plot the mean tumor volume for each group over time.

Calculate the Tumor Growth Inhibition (TGI) for each dose group relative to the vehicle

control.

Analyze serum PSA and testosterone levels to confirm target engagement and

pharmacodynamic effects.

Assess tolerability by monitoring body weight changes and clinical signs of toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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